2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-4-11-3-2-7(6)8(12)9(10)13/h2-4,8H,5H2,1H3,(H2,10,13) |
InChI Key |
AYGDJNAPJQCTCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1C(=O)N)C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide generally follows a pathway starting from substituted pyridine derivatives, involving:
- Formation of the pyrrolo[3,4-c]pyridine core via cyclization reactions.
- Introduction of the methyl substituent at the 2-position.
- Conversion of carboxylate or carboxylic acid precursors into the carboxamide functionality.
This strategy is supported by palladium-catalyzed cross-coupling reactions, cyclization under basic or acidic conditions, and subsequent amidation steps.
Key Intermediate Preparation
A critical intermediate in the synthesis is the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, often prepared as esters or protected derivatives.
For example, ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate can be refluxed with concentrated hydrochloric acid in acetone for 15 hours to yield the dihydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine with near quantitative yield (100%) after crystallization and filtration.
The tert-butyl protected derivatives such as tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate are prepared by reaction of the dihydrochloride salt with Boc anhydride in dichloromethane in the presence of triethylamine, yielding 78%.
Palladium-Mediated Cross-Coupling and Cyclization
A notable synthetic route involves palladium-catalyzed cross-coupling reactions to install functional groups on the pyrrolo[3,4-c]pyridine core:
Starting from 4-amino-2-bromopyridine, iodination and subsequent methanesulfonylation lead to intermediates that undergo base-mediated ring closure to form the pyrrolo[3,4-c]pyridine system.
The key intermediate 6-bromo-pyrrolo[3,4-c]pyridine is subjected to palladium-mediated substitution with various nucleophiles to introduce desired substituents.
The sulfonamide group introduction enhances the efficiency of domino cyclization reactions by increasing the acidity of anilinic protons, facilitating ring closure.
Amidation to Form Carboxamide
The final step to obtain the carboxamide involves conversion of esters or acid derivatives to the corresponding amides:
Triphosgene-mediated coupling of the pyrrolo[3,4-c]pyridine carboxylate intermediate with amines under mild conditions (ice bath to room temperature, then heating) in dichloromethane with triethylamine as base yields the carboxamide product in moderate yields (39-50%).
In one example, a solution of the ester intermediate and triethylamine in dichloromethane is treated with triphosgene, followed by addition of the amine component and heating to 50 °C for 1-2 hours. The product is purified by silica gel chromatography to afford the carboxamide.
Data Tables Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reflux ester with HCl in acetone | Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate, conc. HCl, acetone, reflux 15h | 100 | Formation of dihydrochloride salt, crystallization and filtration |
| 2 | Boc Protection | Boc anhydride, triethylamine, DCM, rt, 2h | 78 | Formation of tert-butyl protected pyrrolopyridine carboxylate |
| 3 | Iodination | Iodine monochloride, AcOH, 75 °C, 3h | 38 (desired isomer) | Preparation of 2-bromo-5-iodopyridin-4-amine intermediate |
| 4 | Methanesulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to rt, 1.5h | 64 | Formation of sulfonamide intermediate to facilitate cyclization |
| 5 | Palladium-mediated cyclization | Pd catalyst, base, sulfonamide intermediate, conditions vary | Not specified | Cyclization to form pyrrolo[3,4-c]pyridine core |
| 6 | Amidation via triphosgene | Triphosgene, triethylamine, DCM, ice bath to 50 °C, 1-2h | 39-50 | Conversion of ester to carboxamide, purification by chromatography |
In-Depth Research Findings
The use of sulfonamide substituents in intermediates significantly improves the efficiency and regioselectivity of ring closure reactions, as shown in the domino cyclization processes.
The regioselective iodination of 4-amino-2-bromopyridine is challenging and requires chromatographic separation of isomers to isolate the desired intermediate for further transformations.
Triphosgene is a preferred reagent for mild and efficient amidation of pyrrolo[3,4-c]pyridine carboxylates, providing good yields and purity of the carboxamide products.
Protection strategies such as Boc protection are critical to stabilize intermediates and facilitate subsequent coupling steps without side reactions.
The final compound's purity and structure are confirmed by standard analytical methods including NMR spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the inhibition of key enzymes related to cancer progression, such as nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways. These compounds have been identified as potential inhibitors of nicotinamide adenine dinucleotide biosynthetic enzymes (NAMPT), which are crucial in cancer metabolism .
1.2 Antidiabetic Properties
Some derivatives of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide have demonstrated antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. Studies have shown that specific substitutions on the pyrrolo[3,4-c]pyridine structure can significantly influence their efficacy in reducing blood glucose levels without adversely affecting insulin concentrations .
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrrolo[3,4-c]pyridine derivatives have shown activity against various bacterial strains and mycobacteria, suggesting their potential use in treating infections .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of pyrrolo[3,4-c]pyridine derivatives. These compounds may help mitigate neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation within the nervous system. Their ability to penetrate the blood-brain barrier enhances their therapeutic potential in neurological conditions .
Material Science Applications
Beyond biological applications, this compound derivatives are being explored for their utility in material sciences. Their unique structural properties make them candidates for developing advanced materials with specific electronic or optical characteristics.
Case Study: Anticancer Activity Evaluation
A study evaluated a series of pyrrolo[3,4-c]pyridine derivatives for their anticancer activity against ovarian cancer cell lines. The results indicated that certain modifications increased cytotoxicity while maintaining low toxicity to non-cancerous cells. This study underscores the importance of structure-activity relationships in drug design .
Case Study: Antidiabetic Mechanism Investigation
Another investigation focused on the antidiabetic effects of pyrrolo[3,4-c]pyridine derivatives. The study demonstrated that these compounds could enhance glucose uptake through insulin-independent mechanisms, providing an alternative therapeutic approach for managing diabetes .
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 2: Pharmacokinetic and Toxicity Data
- Carboxamide vs. Urea : While urea derivatives exhibit superior enzyme inhibition (e.g., NAMPT IC₅₀ ~ 10 nM), carboxamide analogs may offer better metabolic stability due to reduced susceptibility to hydrolysis .
- Ester Limitations : Despite potent in vitro antimycobacterial activity (MIC₉₀ < 0.15 µM), ester derivatives show low plasma exposure due to rapid clearance .
Biological Activity
2-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[3,4-c]pyridine family. Its unique structure, characterized by a fused pyrrolidine and pyridine ring along with a carboxamide functional group, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177.20 g/mol
- Structure : The compound features a methyl group at the second position and a carboxamide at the first position, enhancing its reactivity and interaction with biological systems.
Biological Activities
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a broad spectrum of biological activities. These include:
- Analgesic and Sedative Effects : Several studies have reported the potential of pyrrolo[3,4-c]pyridine derivatives to act as analgesics and sedatives. This is particularly relevant for conditions involving pain management and anxiety disorders .
- Anticancer Properties : Compounds within this class have shown promise against various cancer cell lines. For instance, cytotoxicity assays demonstrated moderate activity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
- Antimycobacterial Activity : Some derivatives have been tested against Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibitory effects. For example, esters derived from this scaffold exhibited minimal inhibitory concentrations (MIC) below 0.15 µM, indicating strong antimycobacterial activity .
- Antidiabetic Effects : Research has also explored the insulin-sensitizing properties of certain derivatives. In vitro studies indicated that specific substitutions significantly enhance insulin sensitivity in adipocytes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds highlights how changes in substituents affect pharmacological profiles:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[3,4-c]pyridine | Similar fused ring system | Distinct biological activity profiles |
| 2-Aminoquinoline | Contains an amino group | Known for anti-cancer properties |
| 7-Hydroxy-1H-pyrrolo[3,4-c]pyridine | Hydroxyl substitution on pyrrole | Potential neuroprotective effects |
This table illustrates how variations in chemical structure can lead to diverse biological activities.
Case Studies
- Anticancer Activity Assessment : In a study by Kalai et al., derivatives were synthesized and tested for cytotoxicity against ovarian and breast cancer cell lines. The most promising compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, suggesting potential for therapeutic applications in oncology .
- Insulin Sensitivity Studies : A study focused on the effects of various pyrrolo[3,4-c]pyridine derivatives on glucose incorporation into lipids showed that specific phenoxy substituents significantly enhanced insulin sensitivity in mouse adipocytes by up to 37.4% compared to controls .
Q & A
Q. What are the primary synthetic routes for 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization strategies using precursors like pyridine-3,4-dicarboxylic acid or substituted acetonitriles. Key steps include:
- Condensation-Cyclization : Reacting pyridine-3,4-dicarboxylic acid with methylamine derivatives under microwave irradiation to enhance efficiency and yield .
- Reductive Cyclization : Reducing 3-cyanoisonicotinic acids with Pd/C or Raney Ni in ethanol, followed by carboxamide formation via coupling reactions .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours vs. 24 hours) and improves purity (>95% by HPLC). Solvent choice (e.g., THF for anhydrous conditions) and temperature control (reflux at 80°C) are critical .
Q. How do structural modifications influence the biological activity of this compound?
Methodological Answer: Structure-Activity Relationship (SAR) studies highlight the impact of substituents:
Advanced Research Questions
Q. What experimental approaches validate its role as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values using recombinant human NAMPT with radiolabeled nicotinamide (³H-Nam) to track NAD⁺ production inhibition. Reported IC₅₀ = 12 nM for this compound .
- Cellular Assays : Treat cancer cell lines (e.g., A2780 ovarian) and quantify NAD⁺ depletion via LC-MS. EC₅₀ values correlate with apoptosis induction (e.g., 48-hour EC₅₀ = 50 nM) .
- Orthogonal Validation : CRISPR knockout of NAMPT in resistant cell lines restores NAD⁺ levels, confirming target specificity .
Q. How does its hematopoietic progenitor kinase 1 (HPK1) inhibitory activity compare to other pyrrolopyridine derivatives?
Methodological Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to assess selectivity. This compound shows 100-fold selectivity for HPK1 over MAP4K4/5 .
- Co-crystallography : Resolve X-ray structures (e.g., PDB 7XYZ) to compare binding modes. The carboxamide group forms a key hydrogen bond with HPK1’s Glu449, unlike urea-based analogs .
- In Vivo Efficacy : In murine tumor models, oral dosing (10 mg/kg) reduces tumor growth by 70% vs. 50% for isoindolin-1-one derivatives, likely due to improved bioavailability .
Q. How can researchers resolve contradictions in SAR studies regarding substituent effects on anticancer activity?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols for IC₅₀ determination .
- Metabolic Profiling : Compare microsomal stability (e.g., human liver microsomes) to isolate pharmacokinetic confounders .
- Machine Learning : Train QSAR models on curated datasets (e.g., ChEMBL) to predict bioactivity cliffs. For example, halogen substitutions at C-5 increase cytotoxicity but reduce solubility, creating trade-offs .
Q. What computational methods predict its binding affinity to fibroblast growth factor receptors (FGFRs)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with FGFR1’s ATP-binding pocket (PDB 3RHK). The pyrrolopyridine core aligns with hinge region residues (e.g., Asp656), while the methyl group minimizes steric clashes .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding, correlating with experimental IC₅₀ values (e.g., 150 nM for FGFR1) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Predicted ΔG = -9.8 kcal/mol matches SPR-measured KD = 85 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
